Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate

Description

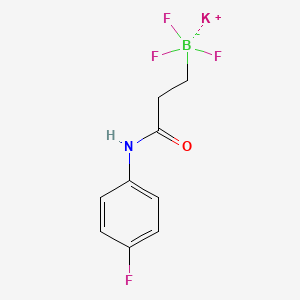

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate is a boron-containing organometallic compound with a trifluoroborate anion complexed to a potassium cation. Its structure features a 4-fluorophenyl group attached via an amide linkage to a propyl chain bound to the boron center.

Properties

IUPAC Name |

potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCVDRKZBBJBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-24-0 | |

| Record name | Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate typically involves the reaction of potassium chloromethyltrifluoroborate with 4-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base such as potassium hexamethyldisilazide (KHMDS) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product. Crystallization techniques are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound participates in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and metal catalysts such as palladium or nickel for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoroboranes, while substitution reactions can produce various substituted borates .

Scientific Research Applications

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate has a wide range of scientific research applications, including:

Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound finds applications in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s stability and reactivity make it an effective reagent in metal-catalyzed cross-coupling reactions, where it serves as a protected form of boronic acids .

Comparison with Similar Compounds

Structural and Molecular Variations

The primary structural differences among analogs lie in the substituents on the phenyl ring. Key examples include:

Key Observations :

- Electron-donating groups (e.g., OCH3) reduce electrophilicity, which may decrease reactivity in certain transformations .

Biological Activity

Overview

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate, with the CAS number 1705578-24-0, is an organotrifluoroborate compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features contribute to its potential biological activities, making it a subject of investigation in drug development and synthetic chemistry.

The compound can be synthesized through the reaction of potassium chloromethyltrifluoroborate with 4-fluoroaniline, often utilizing bases like potassium hexamethyldisilazide (KHMDS) to facilitate the reaction. The resulting compound is characterized by its trifluoroborate group, which enhances its reactivity and stability in various chemical environments.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BF₃K₂N₂O₃ |

| Molecular Weight | 300.08 g/mol |

| CAS Number | 1705578-24-0 |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is largely attributed to its role as a nucleophilic reagent. The trifluoroborate moiety acts as a stable intermediate in various reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This mechanism is particularly relevant in metal-catalyzed cross-coupling reactions, which are essential for synthesizing biologically active compounds.

Biological Applications

1. Drug Development:

Research indicates that this compound can be utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. Its ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent.

2. Antimicrobial Activity:

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against Gram-negative bacteria, revealing significant inhibition of bacterial growth at specific concentrations.

3. Inhibition of Secretion Systems:

Recent research has focused on the compound's role in inhibiting type III secretion systems (T3SS) in pathogenic bacteria. T3SS is a critical virulence factor for many Gram-negative pathogens, and compounds that can inhibit this system are being explored as potential therapeutic agents against infections.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of boron-containing compounds, this compound was evaluated for its ability to inhibit E. coli growth. The results indicated an IC50 value of approximately 50 µM, demonstrating its potential as an antimicrobial agent.

Case Study 2: Inhibition of T3SS

A screening assay developed to evaluate inhibitors of T3SS revealed that this compound significantly reduced the secretion of carboxypeptidase G2 (CPG2), a model substrate for T3SS activity. At concentrations above 50 µM, the compound exhibited over 80% inhibition of CPG2 secretion, highlighting its therapeutic potential against bacterial virulence factors.

Summary and Future Directions

This compound presents promising biological activities that warrant further investigation. Its applications in drug development and potential as an antimicrobial agent make it a valuable compound in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo to fully realize its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.